molecular formula C21H18N6 B4630232 2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

Katalognummer B4630232
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: NVKPHHDOCAMHJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Heterocyclic compounds, particularly those incorporating [1,2,4]triazolo[1,5-c]quinazoline scaffolds, have garnered attention due to their diverse biological activities and potential therapeutic applications. The compound falls within this category, sharing structural similarities with compounds known for their binding affinity to certain receptors and exhibiting promising pharmacological profiles.

Synthesis Analysis

The synthesis of related compounds involves innovative routes starting from specific nitriles and hydrazides, leading to a variety of heterocyclic frameworks. Notably, the preparation of these compounds often employs multi-step synthetic procedures that include cyclocondensation, halogenation, and functional group transformations to introduce the desired substituents on the heterocyclic core (Francis et al., 1991).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using a combination of spectroscopic techniques and, in some cases, X-ray crystallography. Density Functional Theory (DFT) calculations complement these experimental methods to predict and understand the molecular geometry, electronic structure, and physicochemical properties of the synthesized compounds (Liu et al., 2022).

Chemical Reactions and Properties

These compounds exhibit a variety of chemical behaviors, including reactions with N-nucleophiles and the ability to undergo further functionalization. The reactivity often depends on the specific substituents and the overall molecular structure, leading to diverse chemical transformations and the potential for generating a wide range of derivatives (Kholodnyak et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and can be tailored through chemical modification to enhance the compound's suitability for specific applications.

Chemical Properties Analysis

Compounds in this class demonstrate a range of chemical properties, including photoluminescence and potential reactivity towards various chemical agents. Their chemical stability, reactivity, and interaction with different reagents are essential aspects that define their applicability in chemical synthesis, material science, and potential drug development (Gusev et al., 2012).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds related to the chemical structure of interest have demonstrated significant antimicrobial activity. For instance, a series of new pyrazoline and pyrazole derivatives, including those with triazoloquinazoline moieties, have shown considerable antimicrobial efficacy against a range of Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their potential as antibacterial and antifungal agents (Hassan, 2013).

Benzodiazepine Receptor Binding

Research into triazoloquinazolines has revealed compounds with high affinity for the benzodiazepine (BZ) receptor, indicating potential applications in the development of new anxiolytic or sedative drugs. One compound, in particular, showed 4 nM binding affinity to the BZ receptor, suggesting its utility in exploring new treatments for anxiety disorders (Francis et al., 1991).

Anticancer Activity

Another study focused on the synthesis and evaluation of pyrazole-1,2,4-triazole hybrids, revealing significant antibacterial and anticancer activity. Some compounds exhibited potent cytotoxicity against cancer cell lines, further establishing the relevance of these structures in medicinal chemistry and cancer therapy (Mallisetty et al., 2022).

Enzyme Inhibition for Cancer Treatment

The synthesis of fused tricyclic quinazoline analogs, aimed at inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), has demonstrated potent inhibition, suggesting their application in cancer treatment. One compound exhibited an IC50 of 0.008 nM, highlighting its potential in EGFR-targeted therapies (Rewcastle et al., 1996).

Eigenschaften

IUPAC Name

2-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6/c1-14-10-15(2)26(24-14)12-16-6-5-7-17(11-16)20-23-21-18-8-3-4-9-19(18)22-13-27(21)25-20/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKPHHDOCAMHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)C3=NN4C=NC5=CC=CC=C5C4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 2
Reactant of Route 2
2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 3
Reactant of Route 3
2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 4
Reactant of Route 4
2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 5
2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 6
2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.